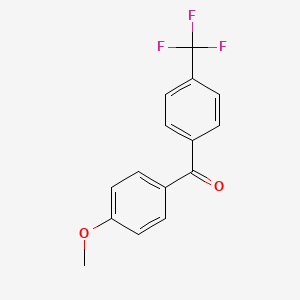

4-Methoxy-4'-trifluoromethylbenzophenone

Übersicht

Beschreibung

4-Methoxy-4’-trifluoromethylbenzophenone is an organic compound with the molecular formula C15H11F3O2. It is a solid substance that appears as a pale yellow to beige powder. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-trifluoromethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methoxybenzoyl chloride and 4-trifluoromethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:

Reaction Setup: Combine 4-methoxybenzoyl chloride and 4-trifluoromethylbenzene in a suitable solvent, such as dichloromethane.

Catalyst Addition: Add aluminum chloride to the reaction mixture while maintaining a low temperature (0-5°C).

Reaction Progress: Allow the reaction to proceed at room temperature for several hours.

Workup: Quench the reaction with water, extract the organic layer, and purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-4’-trifluoromethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxy-4’-trifluoromethylbenzophenone oxide.

Reduction: Formation of 4-methoxy-4’-trifluoromethylbenzophenone alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in UV-Curable Coatings

4-MMB is widely used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates reactive species that initiate polymerization, leading to the hardening of coatings. This property is especially beneficial in:

- Printing Inks : Enhances drying times and durability.

- Protective Coatings : Provides a strong, resistant finish on various substrates.

Antimicrobial Agent

Research has demonstrated that 4-MMB exhibits significant antimicrobial activity against various bacterial strains. This property positions it as a potential candidate for:

- Pharmaceuticals : Development of antimicrobial agents for treating infections.

- Materials Science : Incorporation into materials to impart antimicrobial properties, useful in medical devices and packaging.

Photodynamic Therapy

The compound's ability to generate reactive oxygen species (ROS) upon irradiation makes it suitable for photodynamic therapy (PDT) . PDT is an emerging treatment modality for certain cancers and skin conditions, leveraging light-activated compounds to induce cell death.

Synthetic Organic Chemistry

In synthetic organic chemistry, 4-MMB serves as a versatile reagent in various reactions, particularly in:

- Cross-Coupling Reactions : Acts as a push-pull benzophenone-type photoredox catalyst facilitating C(sp²)-C(sp³) bond formation.

- Building Blocks for Complex Molecules : Its structure allows for modifications leading to diverse derivatives with specific functionalities.

Case Studies

-

Photoinitiator Efficacy

- A study demonstrated that formulations containing 4-MMB exhibited superior curing speeds compared to traditional photoinitiators under UV light exposure, improving production efficiency in industrial applications.

-

Antimicrobial Activity

- Research published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of 4-MMB against multi-drug resistant bacterial strains, suggesting its potential use in developing new antimicrobial therapies.

-

Application in Photodynamic Therapy

- Clinical trials have explored the use of 4-MMB in PDT for skin cancers, showing promising results in tumor reduction when combined with specific light wavelengths.

Wirkmechanismus

The mechanism of action of 4-Methoxy-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and activity, ultimately influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-Trifluoromethylbenzophenone: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

4-Methoxy-4’-trifluoromethylbenzophenone is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

4-Methoxy-4'-trifluoromethylbenzophenone (MTFBP) is a benzophenone derivative with significant potential in various biological applications. This compound has garnered attention due to its unique structural features, particularly the presence of both a methoxy group and a trifluoromethyl group, which influence its chemical reactivity and biological activity.

- Molecular Formula : C15H11F3O2

- CAS Number : 6185-76-8

- Molecular Weight : 292.25 g/mol

The trifluoromethyl group enhances the lipophilicity of MTFBP, potentially affecting its interaction with biological membranes and cellular targets.

MTFBP exhibits biological activity through various mechanisms, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Properties : MTFBP may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cytotoxic Effects : Research indicates that MTFBP can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways, affecting key proteins such as Bcl-2 and Bax.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MTFBP against several pathogenic bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that MTFBP possesses significant antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Anti-inflammatory Activity

In vitro studies demonstrated that MTFBP could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The inhibition was measured at various concentrations:

| Concentration (µM) | NO Production (% Inhibition) |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the effects of MTFBP on human breast cancer cell lines (MCF-7). It was found that treatment with MTFBP resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with concentrations above 25 µM. -

Case Study on Antimicrobial Efficacy :

In a clinical setting, MTFBP was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential use as a therapeutic agent against resistant bacterial infections.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRRJWQDJEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.